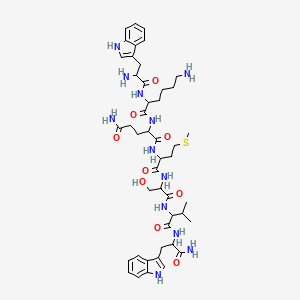

WWamide-3

Description

Properties

CAS No. |

149636-89-5 |

|---|---|

Molecular Formula |

C46H66N12O9S |

Molecular Weight |

963.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide |

InChI |

InChI=1S/C46H66N12O9S/c1-25(2)39(46(67)56-36(40(50)61)21-27-23-52-32-13-7-5-11-29(27)32)58-45(66)37(24-59)57-44(65)35(17-19-68-3)55-43(64)34(15-16-38(49)60)54-42(63)33(14-8-9-18-47)53-41(62)30(48)20-26-22-51-31-12-6-4-10-28(26)31/h4-7,10-13,22-23,25,30,33-37,39,51-52,59H,8-9,14-21,24,47-48H2,1-3H3,(H2,49,60)(H2,50,61)(H,53,62)(H,54,63)(H,55,64)(H,56,67)(H,57,65)(H,58,66)/t30-,33-,34-,35-,36-,37-,39-/m0/s1 |

InChI Key |

ZQWIXJGSXPNQQN-GURSNEKKSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

WWamide-3; H-Trp-lys-gln-met-ser-val-trp-NH2; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling WWamide-3: A Technical Guide to its Sequence, Isolation, and Putative Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropeptide WWamide-3, a member of the Wamide superfamily of signaling molecules. We delve into its amino acid sequence, the pioneering methodologies employed for its isolation and characterization from the African giant snail, Lissachatina fulica (formerly Achatina fulica), and explore its potential signaling mechanisms. This document is intended to serve as a valuable resource for researchers investigating neuropeptide function and those engaged in the development of novel therapeutics targeting peptidergic signaling pathways.

The Amino Acid Sequence of this compound

This compound is a heptapeptide amide with the following primary structure:

H-Trp-Lys-Gln-Met-Ser-Val-Trp-NH₂ [1]

This sequence was determined through meticulous protein sequencing efforts, as detailed in the experimental protocols section of this guide. The presence of a Tryptophan (Trp) residue at both the N-terminus and the C-terminus is a characteristic feature of the WWamide family of neuropeptides. The C-terminal Tryptophan is amidated, a common post-translational modification that is often crucial for the biological activity of neuropeptides.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for a range of experimental applications, from synthesis and purification to the design of pharmacological assays.

| Property | Value | Source |

| Amino Acid Sequence | Trp-Lys-Gln-Met-Ser-Val-Trp-NH₂ | [1] |

| Molecular Formula | C₄₆H₆₆N₁₂O₉S | |

| Molecular Weight | 965 Da | |

| Terminal Modifications | N-terminus: Free amine, C-terminus: Amidation | [1] |

Experimental Protocols: From Discovery to Characterization

The isolation and sequencing of this compound were landmark achievements in the study of molluscan neuropeptides. The following sections provide a detailed breakdown of the experimental methodologies adapted from the original research that first identified this molecule.

Neuropeptide Extraction from Snail Ganglia

The initial step in the discovery of this compound involved the extraction of neuropeptides from the central nervous system of the African giant snail, Lissachatina fulica.

Protocol:

-

Tissue Collection: The circumoesophageal and suboesophageal ganglia were dissected from the snails.

-

Homogenization: The collected ganglia were homogenized in an acidic extraction solution (e.g., acetone or methanol with acetic or hydrochloric acid) to precipitate larger proteins and lipids while solubilizing the smaller peptides.

-

Centrifugation: The homogenate was centrifuged at high speed to pellet the precipitated material.

-

Supernatant Collection: The supernatant, containing the crude peptide extract, was carefully collected for further purification.

Purification by High-Performance Liquid Chromatography (HPLC)

A multi-step HPLC process was employed to purify this compound from the complex mixture of the crude extract.

Protocol:

-

Initial Fractionation: The crude extract was subjected to a primary round of reversed-phase HPLC (RP-HPLC) using a C18 column. A shallow gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic mobile phase (e.g., water with 0.1% trifluoroacetic acid - TFA) was used to separate the peptides based on their hydrophobicity.

-

Further Purification Steps: Fractions exhibiting biological activity (assessed through bioassays on snail muscle preparations) were collected and subjected to subsequent rounds of RP-HPLC under different gradient conditions or with different column chemistries to achieve purification to homogeneity.

Amino Acid Sequencing by Edman Degradation

The precise amino acid sequence of the purified this compound was determined using the Edman degradation method.

Protocol:

-

Coupling: The purified peptide was reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC selectively couples to the free N-terminal amino group of the peptide.

-

Cleavage: The N-terminal amino acid derivative was then selectively cleaved from the rest of the peptide chain using anhydrous trifluoroacetic acid (TFA).

-

Conversion and Identification: The released anilinothiazolinone (ATZ)-amino acid was converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid was then identified by comparing its retention time on an HPLC column to that of known PTH-amino acid standards.

-

Repetitive Cycles: The remaining peptide, now one amino acid shorter, was subjected to the next cycle of Edman degradation. This process was repeated for each amino acid in the sequence.

Biological Activity and Signaling

While the original research focused more on the biological actions of WWamide-1, it is established that WWamides, in general, act as neuromodulators, influencing neuronal activity and muscle contraction[2][3].

Putative Signaling Pathway

The precise signaling pathway for this compound has not been fully elucidated. However, based on the known mechanisms of other Wamide neuropeptides in mollusks, a putative signaling cascade can be proposed. It is highly likely that this compound exerts its effects by binding to a G-protein coupled receptor (GPCR) on the surface of target cells, such as neurons or muscle cells.

References

The Discovery and Isolation of WWamide-3 from Achatina fulica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of WWamide-3, a neuropeptide identified in the African giant snail, Achatina fulica. The document details the experimental protocols for its extraction, purification, and characterization, and presents available data in a structured format. This guide is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Introduction

Neuropeptides are a diverse class of signaling molecules that play crucial roles in a wide array of physiological processes. The WWamides are a family of neuropeptides characterized by the presence of tryptophan (W) residues at both the N- and C-termini.[1] Three members of this family, WWamide-1, -2, and -3, were first isolated from the ganglia of the terrestrial snail, Achatina fulica.[1] This guide focuses specifically on the technical aspects of the discovery and isolation of this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational study by Ikeda et al. (1993).

Tissue Extraction and Initial Preparation

The primary source for the isolation of WWamides is the circumoesophageal and suboesophageal ganglia of Achatina fulica.

Protocol:

-

Dissection: Excise the circumoesophageal and suboesophageal ganglia from the snails.

-

Homogenization: Immediately freeze the dissected ganglia in liquid nitrogen. The frozen ganglia are then homogenized in a solution of acetone.

-

Delipidation and Extraction: The resulting homogenate is washed with acetone to remove lipids. The peptide-containing fraction is then extracted with an acidic solution (e.g., 80% acetone containing 0.02 M HCl).

-

Centrifugation: The extract is centrifuged to pellet insoluble material.

-

Supernatant Collection and Concentration: The supernatant, containing the crude peptide extract, is collected and concentrated under reduced pressure.

Purification by High-Performance Liquid Chromatography (HPLC)

A multi-step HPLC protocol is employed to purify this compound from the crude extract.

Protocol:

-

Initial Cation-Exchange HPLC:

-

Column: TSKgel CM-2SW (4.6 x 250 mm)

-

Mobile Phase: A linear gradient of NaCl (e.g., 0 to 0.5 M) in a phosphate buffer (e.g., 10 mM, pH 6.9).

-

Flow Rate: 1.0 ml/min

-

Detection: UV absorbance at 220 nm.

-

Fraction Collection: Fractions are collected based on the elution profile.

-

-

Reversed-Phase HPLC (RP-HPLC) - Step 1:

-

Column: C18 column (e.g., µBondasphere 5 µm C18-300Å, 3.9 x 150 mm)

-

Mobile Phase: A linear gradient of acetonitrile (e.g., 10% to 60%) in 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 ml/min

-

Detection: UV absorbance at 220 nm.

-

Fraction Collection: Fractions corresponding to the peaks of interest are collected.

-

-

Reversed-Phase HPLC (RP-HPLC) - Step 2 (Isocratic):

-

Column: C18 column (e.g., µBondasphere 5 µm C18-300Å, 3.9 x 150 mm)

-

Mobile Phase: An isocratic elution with a specific concentration of acetonitrile in 0.1% TFA (e.g., 23.5%). This step is crucial for separating the closely related WWamides.

-

Flow Rate: 1.0 ml/min

-

Detection: UV absorbance at 220 nm.

-

Fraction Collection: The purified peak corresponding to this compound is collected.

-

Structural Characterization

Protocol:

-

Amino Acid Analysis: The purified peptide is hydrolyzed, and the amino acid composition is determined using an amino acid analyzer.

-

Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) or a similar technique is used to determine the molecular weight of the native peptide.

-

Edman Degradation: Automated Edman degradation is performed to determine the amino acid sequence of the peptide.

Data Presentation

While the primary literature describes the successful isolation of this compound, specific quantitative data on the purification yield is not provided. The following tables are structured to present such data, which would be essential for replicating and optimizing the isolation process.

Table 1: Purification of this compound from Achatina fulica Ganglia

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (fold) |

| Crude Extract | Data not available | Data not available | Data not available | 100 | 1 |

| Cation-Exchange HPLC | Data not available | Data not available | Data not available | Data not available | Data not available |

| RP-HPLC (Gradient) | Data not available | Data not available | Data not available | Data not available | Data not available |

| RP-HPLC (Isocratic) | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | H-Trp-Lys-Gln-Met-Ser-Val-Trp-NH₂ |

| Molecular Weight (Observed) | Data not available in primary literature |

| Molecular Weight (Calculated) | Approximately 945.5 Da |

| C-terminal Modification | Amidation |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the isolation and characterization of this compound.

Caption: Workflow for the isolation and characterization of this compound.

Hypothetical Signaling Pathway

The specific signaling pathway for this compound has not yet been elucidated. However, based on the signaling mechanisms of other molluscan neuropeptides, a hypothetical pathway involving a G-protein coupled receptor (GPCR) can be proposed.

Caption: A hypothetical GPCR signaling pathway for this compound.

Conclusion

The discovery of this compound and its congeners in Achatina fulica has contributed to the expanding knowledge of neuropeptide diversity in molluscs. The detailed experimental protocols provided in this guide offer a foundation for further research into the isolation and characterization of these and other novel bioactive peptides. While quantitative data on the purification of this compound and specific details of its biological activity and signaling pathway remain to be fully elucidated, the information available provides a strong starting point for future investigations. Further studies are warranted to explore the physiological roles of this compound and its potential as a lead compound in drug development.

References

An In-depth Technical Guide to the WWamide-3 Neuropeptide Family and its Homologs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The WWamide neuropeptide family represents a significant and evolutionarily conserved group of signaling molecules found throughout the animal kingdom. First identified in the African giant snail, Achatina fulica, this family is characterized by the presence of two tryptophan (W) residues, one at the N-terminus and one at the C-terminus, with the C-terminal tryptophan being amidated.[1] These peptides are part of a larger superfamily known as Wamides, which includes myoinhibitory peptides (MIPs), allatostatins-B (AST-B), and GLWamides, all sharing a conserved C-terminal tryptophan amide motif crucial for their biological activity.[2]

Wamides are implicated in a diverse array of physiological processes, including the regulation of muscle contraction, modulation of feeding behavior, control of reproductive processes, and orchestration of life cycle transitions.[2] Their receptors are predominantly G-protein coupled receptors (GPCRs), which, upon activation, typically initiate intracellular signaling cascades involving Gq-proteins and subsequent mobilization of intracellular calcium.[3]

This technical guide provides a comprehensive overview of the WWamide-3 neuropeptide and its homologs, with a focus on their structure, function, and signaling mechanisms. It is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation into this important class of neuropeptides.

Structure and Homologs of the WWamide Family

The WWamide neuropeptide family consists of short, biologically active heptapeptide amides. The defining structural feature is the presence of a tryptophan residue at both the N- and C-termini.[1] The C-terminal tryptophan is post-translationally amidated, a modification that is critical for receptor activation.[2]

Amino Acid Sequences

The originally isolated WWamides from Achatina fulica have the following amino acid sequences:

| Peptide | Sequence |

| WWamide-1 | Trp-Lys-Glu-Met-Ser-Val-Trp-NH₂ |

| WWamide-2 | Trp-Arg-Glu-Met-Ser-Val-Trp-NH₂ |

| This compound | Trp-Lys-Gln-Met-Ser-Val-Trp-NH₂ |

Table 1: Amino acid sequences of the WWamide neuropeptide family isolated from Achatina fulica.

Homologs and the Wamide Superfamily

The WWamides are part of the larger Wamide superfamily, which includes peptides with similar C-terminal motifs found across a wide range of invertebrate species. These homologs, while differing in their full amino acid sequence, share the functional importance of the C-terminal tryptophan amide. Examples of Wamide superfamily members include:

-

Myoinhibitory Peptides (MIPs): Found in insects and other arthropods, these peptides are involved in the inhibition of muscle contraction and have been shown to act as anorexigenic signals.[4]

-

Allatostatins-B (AST-B): Primarily known for their role in inhibiting the synthesis of juvenile hormone in insects, they also exhibit myoinhibitory activity.[2]

-

GLWamides: Identified in cnidarians, these peptides are involved in the regulation of metamorphosis and other developmental processes.[2]

Biological Functions and Signaling

The diverse physiological roles of the WWamide family and its homologs are mediated through their interaction with specific G-protein coupled receptors.

Physiological Roles

WWamides and their homologs have been shown to modulate a variety of biological processes, including:

-

Muscle Contraction: Depending on the muscle type and the specific peptide, Wamides can either inhibit or potentiate muscle contractions. For instance, WWamide-1 has an inhibitory effect on the spontaneous contractions of the crop in Achatina fulica.[5]

-

Feeding and Metabolism: In insects, MIPs have been shown to regulate feeding behavior and act as satiety signals.[4]

-

Reproduction: MIPs and their receptors are involved in modulating mating receptivity in Drosophila melanogaster.[6]

-

Development: GLWamides in cnidarians play a crucial role in inducing larval settlement and metamorphosis.[2]

Signaling Pathway

WWamide receptors are predominantly Gq-protein coupled receptors.[3] The binding of a WWamide peptide to its receptor initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. The activated Gαq subunit then stimulates phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][8] The resulting increase in cytosolic Ca2+ concentration activates a variety of downstream effector proteins, including Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinases (CaMKs), which in turn phosphorylate target proteins to elicit a cellular response.[9]

References

- 1. WWamide-1, -2 and -3: novel neuromodulatory peptides isolated from ganglia of the African giant snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. Mip Myoinhibiting peptide precursor [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sdbonline.org [sdbonline.org]

- 7. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ca2+- and protein kinase C-dependent signaling pathway for nuclear factor-kappaB activation, inducible nitric-oxide synthase expression, and tumor necrosis factor-alpha production in lipopolysaccharide-stimulated rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Function of WWamide-3 in Mollusks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The WWamide family of neuropeptides represents a significant class of neuromodulators within the phylum Mollusca. First identified in the African giant snail, Achatina fulica, these peptides are characterized by the presence of tryptophan (W) residues at both the N- and C-termini. This guide focuses on the endogenous functions of WWamide-3 and its closely related peptides, WWamide-1 and -2. We will delve into their potent effects on muscular and neuronal systems, summarize the quantitative data regarding their activity, detail the experimental protocols used for their characterization, and present a putative signaling pathway through which they exert their effects. This document serves as a comprehensive resource for researchers investigating molluscan neurophysiology and professionals exploring novel drug targets.

Introduction to the WWamide Superfamily

Neuropeptides are a diverse group of signaling molecules that regulate a vast array of physiological processes and behaviors in invertebrates. The Wamide superfamily, which includes WWamides, myoinhibitory peptides (MIPs), and APGWamides, is defined by a conserved C-terminal amidated tryptophan residue.[1] WWamide-1, -2, and -3 were specifically isolated from the ganglia of the African giant snail, Achatina fulica, and were identified as heptapeptide amides.[2][3] Their discovery has provided valuable insights into the chemical signaling that governs key molluscan life functions, particularly the intricate control of muscular systems.

Core Physiological Functions

The primary endogenous role of WWamides in mollusks is the neuromodulation of muscle contraction . Their effects are complex and tissue-dependent, capable of producing both inhibitory and excitatory (potentiating) responses.[1][2][4]

-

Inhibition: In the mussel, WWamides inhibit the phasic contractions of the anterior byssus retractor muscle (ABRM).[1] This inhibitory action is thought to occur presynaptically, reducing neuromuscular transmission.[4]

-

Potentiation and Excitation: Conversely, WWamides potentiate contractions of the penis and radula retractor muscles in land snails.[1] In the gastropod Rapana thomasiana, WWamide-1 exhibits marked excitatory effects on the radula protractor muscle, potentiating muscle twitches at concentrations as low as 10⁻⁹ M and causing vigorous contractions at 10⁻⁷ M.[4] This potentiation is believed to have a post-synaptic mechanism of action.[4]

-

Neuronal Activity: Beyond peripheral muscles, WWamide-1 has been shown to have an inhibitory effect on central neurons within the snail ganglia, highlighting its role as a comprehensive neuromodulator.[2][3]

These dual functions suggest that WWamides act as sophisticated regulators, fine-tuning muscular output and behavior in response to physiological needs.

Quantitative Data on WWamide Activity

The biological activity of WWamides has been quantified in various bioassays. The following tables summarize the amino acid sequences of the known Achatina fulica WWamides and the effective concentrations of WWamide-1 on different muscle preparations. For comparative purposes, EC₅₀ values for related Wamide peptides in the mollusk Aplysia californica are also presented.

Table 1: Amino Acid Sequences of WWamides from Achatina fulica

| Peptide | Sequence |

|---|---|

| WWamide-1 | Trp-Lys-Glu-Met-Ser-Val-Trp-NH₂ |

| WWamide-2 | Trp-Arg-Glu-Met-Ser-Val-Trp-NH₂ |

| This compound | Trp-Lys-Gln-Met-Ser-Val-Trp-NH₂ |

Source: Minakata et al., 1993[4]

Table 2: Effective Concentrations of WWamide-1 on Molluscan Muscles

| Preparation | Species | Effect | Effective Concentration |

|---|---|---|---|

| Radula Protractor Muscle | Rapana thomasiana | Potentiation of twitches | ≥ 10⁻⁹ M |

| Radula Protractor Muscle | Rapana thomasiana | Induction of vigorous contractions | 10⁻⁷ M |

| Anterior Byssus Retractor Muscle (ABRM) | Mytilus edulis | Inhibition of ACh-induced contraction | 10⁻⁶ M |

| Anterior Byssus Retractor Muscle (ABRM) | Mytilus edulis | Inhibition of FMRFamide-induced contraction | 10⁻⁶ M |

Source: Minakata et al., 1993[4]

Table 3: Comparative EC₅₀ Values of Related Wamide Peptides in Aplysia californica

| Peptide Family | Receptor | Ligand(s) | EC₅₀ (nM) |

|---|---|---|---|

| APGWamide | APGWa-R1 | APGWamide | 45 |

| APGWamide | APGWa-R2 | APGWamide | 2100 |

| APGWamide | APGWa-R3 | APGWamide | 2600 |

| MIP/Allatostatin B | MIPR | MIP1-13 | 40 - 3000 |

Source: Zhang et al., 2023[5]

Signaling Pathway

WWamides exert their cellular effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. While the specific receptor for this compound has not been definitively characterized, studies on homologous neuropeptide systems in mollusks, such as the buccalin/allatostatin-A system, provide strong evidence for coupling to the Gαq signaling pathway .

Activation of a Gαq-coupled receptor initiates a well-defined intracellular cascade:

-

The WWamide peptide binds to the extracellular domain of its GPCR.

-

This binding induces a conformational change in the receptor, activating the associated heterotrimeric G-protein by promoting the exchange of GDP for GTP on the Gαq subunit.

-

The activated Gαq-GTP subunit dissociates and activates the enzyme Phospholipase C (PLC).

-

PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.

-

The resulting increase in intracellular Ca²⁺ concentration, along with DAG's activation of Protein Kinase C (PKC), leads to the downstream cellular response, such as muscle contraction or modulation of neuronal excitability.

References

Unveiling the Enigmatic WWamide-3 Receptor: A Technical Guide to Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wamide neuropeptide superfamily, characterized by a conserved C-terminal tryptophan-amide motif, plays a crucial role in regulating a diverse array of physiological processes in invertebrates. Within this extensive family, WWamide-3, a heptapeptide isolated from the ganglia of the African giant snail, Achatina fulica, has been identified, yet its cognate receptor remains uncharacterized. This technical guide provides a comprehensive overview of the methodologies and strategic workflows required for the identification, characterization, and elucidation of the signaling pathways of the putative this compound receptor. While direct data for a this compound receptor is not available, this document synthesizes information from related Wamide receptor studies to present a probable framework for its discovery and analysis, thereby offering a valuable resource for researchers venturing into this area of neuropeptide signaling.

Introduction: The Wamide Neuropeptide Superfamily and this compound

The Wamide neuropeptide superfamily encompasses a large and diverse group of peptides, including myoinhibitory peptides (MIPs), allatostatins-B (AST-B), and APGWamides, all sharing a signature C-terminal amidated Tryptophan (W) residue.[1] These peptides are ancient in origin and are involved in a wide range of biological functions, from regulating muscle contraction and feeding behavior to life cycle transitions and hormone signaling.[2]

Three novel neuropeptides, WWamide-1, -2, and -3, were isolated from the ganglia of the African giant snail, Achatina fulica. These are heptapeptides with a Tryptophan residue at both the N- and C-termini. WWamide-1 has demonstrated inhibitory activity on central neurons and modulatory effects on the muscular contractions of various tissues in mollusks. While the peptides have been identified, their specific receptors have not yet been deorphanized.

Current State of Knowledge: An Orphan Receptor

As of late 2025, the specific receptor for this compound has not been identified or characterized. The study of Wamide signaling is an active area of research, with new receptor-ligand pairings being discovered.[3][4] The general consensus is that Wamide peptides primarily signal through G protein-coupled receptors (GPCRs), although instances of signaling through peptide-gated ion channels have also been reported in the marine annelid Platynereis dumerilii.[5][6] Given the known functions of other Wamides in mollusks, it is highly probable that the this compound receptor is a GPCR.

Quantitative Data from Related Wamide Receptors

To provide a foundational context for the potential characteristics of a this compound receptor, the following tables summarize quantitative data from the characterization of other Wamide receptors in mollusks and other invertebrates.

Table 1: Activation Data for Aplysia APGWamide and MIP Receptors [7][8]

| Receptor | Ligand | EC50 (nM) |

| APGWa-R1 | APGWa | 45 |

| APGWa-R2 | APGWa | 2100 |

| APGWa-R3 | APGWa | 2600 |

| MIPR | MIP1-13 | 40 - 3000 |

Table 2: Cross-reactivity of Aplysia APGWa-R1 with MIP Ligands [7][8]

| Ligand | EC50 (nM) |

| MIP1 | 2800 |

| MIP4 | >10000 |

| MIP7 | 22000 |

| MIP8 | >10000 |

Experimental Protocols for this compound Receptor Identification and Characterization

The deorphanization of the this compound receptor requires a systematic, multi-faceted approach. The following protocols outline the key experimental stages.

Stage 1: Receptor Identification

Objective: To identify candidate this compound receptors from the transcriptome of Achatina fulica.

Methodology: Transcriptomics and Bioinformatics

-

Tissue Dissection and RNA Extraction: Dissect ganglia and other relevant tissues (e.g., gut, reproductive organs) from Achatina fulica. Extract total RNA using a suitable method (e.g., TRIzol reagent).

-

RNA Sequencing: Perform deep RNA sequencing (RNA-Seq) on the extracted RNA to generate a comprehensive transcriptome.

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo.

-

Predict open reading frames (ORFs).

-

Screen the predicted protein sequences for GPCRs based on the presence of seven transmembrane domains using tools like TMHMM or Phobius.

-

Perform homology searches (BLAST) against known invertebrate neuropeptide GPCR databases to identify putative Wamide receptors.

-

Utilize single-cell RNA-Seq to identify cells expressing both the WWamide precursor and candidate receptors, suggesting potential autocrine or paracrine signaling.

-

Stage 2: Receptor Cloning and Heterologous Expression

Objective: To clone the candidate receptors and express them in a heterologous system for functional characterization.

Methodology: Molecular Cloning and Cell Culture

-

Gene Synthesis and Cloning: Synthesize the full-length coding sequences of the candidate GPCRs and clone them into a mammalian expression vector (e.g., pcDNA3.1).

-

Cell Line Transfection: Transfect a suitable mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, with the expression constructs. These cell lines are widely used due to their robust growth and high transfection efficiency.

-

Stable Cell Line Generation: Select for stably transfected cells using an appropriate antibiotic to generate cell lines that continuously express the candidate receptors.

Stage 3: Functional Characterization - GPCR Activation Assays

Objective: To determine if this compound activates the candidate receptors and to quantify the activation potency.

Methodology 1: Calcium Mobilization Assay (for Gq-coupled GPCRs)

-

Cell Plating: Plate the stable cell lines in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Ligand Stimulation: Stimulate the cells with varying concentrations of synthetic this compound.

-

Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium, suggesting GPCR activation via the Gq pathway.

Methodology 2: cAMP Assay (for Gs- or Gi-coupled GPCRs)

-

Cell Plating and Stimulation: Plate the stable cell lines and stimulate with a range of this compound concentrations.

-

Cell Lysis: Lyse the cells to release intracellular cyclic AMP (cAMP).

-

cAMP Measurement: Quantify the cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a luciferase-based assay. An increase in cAMP suggests Gs coupling, while a decrease suggests Gi coupling.

Stage 4: Ligand Binding Assays

Objective: To directly measure the binding affinity of this compound to its receptor.

Methodology: Radioligand Binding Assay

-

Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with 125I or 3H).

-

Membrane Preparation: Prepare cell membranes from the stable cell lines expressing the receptor.

-

Binding Reaction: Incubate the cell membranes with the radiolabeled this compound in the presence of increasing concentrations of unlabeled this compound (competition binding).

-

Separation and Counting: Separate the bound from free radioligand by filtration and quantify the radioactivity.

-

Data Analysis: Determine the dissociation constant (Kd) and the maximal binding capacity (Bmax) by non-linear regression analysis.

Stage 5: Downstream Signaling Pathway Analysis

Objective: To elucidate the intracellular signaling cascade initiated by this compound receptor activation.

Methodology: Western Blotting and Reporter Gene Assays

-

Western Blotting: Treat receptor-expressing cells with this compound and analyze cell lysates by Western blotting to detect the phosphorylation of key signaling proteins like ERK1/2 (MAPK pathway) or Akt.

-

Reporter Gene Assays: Co-transfect cells with the receptor and a reporter construct containing a response element for a specific transcription factor (e.g., CRE for cAMP pathway, SRE for MAPK pathway) linked to a reporter gene (e.g., luciferase). Measure reporter gene activity after stimulation with this compound.

Mandatory Visualizations

Proposed Signaling Pathways for a Putative this compound GPCR

Caption: Proposed GPCR signaling pathways for the putative this compound receptor.

Experimental Workflow for this compound Receptor Deorphanization

Caption: A streamlined workflow for the deorphanization of the this compound receptor.

Conclusion

The identification and characterization of the this compound receptor will be a significant step forward in understanding the complex neuropeptidergic signaling networks in mollusks. While the receptor remains elusive, the experimental framework detailed in this guide provides a clear and robust pathway for its discovery. The successful deorphanization of this receptor will not only illuminate the specific physiological roles of this compound but also present a potential new target for the development of novel therapeutics, particularly in the context of pest control or aquaculture. The integration of transcriptomics, molecular cloning, and a suite of functional assays will be paramount to unraveling the identity and function of this enigmatic receptor.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 2. G Protein–Coupled Receptor Deorphanizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SPECK: an unsupervised learning approach for cell surface receptor abundance estimation for single-cell RNA-sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Large-Scale Combinatorial Deorphanization of Platynereis Neuropeptide GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cosmobio.co.jp [cosmobio.co.jp]

- 7. cAMP-Glo™ Assay Protocol [promega.jp]

- 8. giffordbioscience.com [giffordbioscience.com]

WWamide-3: A Technical Guide to its Putative Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific understanding of the WWamide neuropeptide family is an evolving field. This document summarizes the current publicly available research. Specific data on the mechanism of action of WWamide-3 is limited. Therefore, this guide synthesizes foundational knowledge from the closely related WWamide-1 and the broader Wamide superfamily to present a putative mechanism of action. All information should be considered in this context.

Introduction

WWamide-1, -2, and -3 are novel neuropeptides first isolated from the ganglia of the African giant snail, Achatina fulica.[1][2] These heptapeptide amides are characterized by the presence of a Tryptophan (W) residue at both the N- and C-termini. As members of the Wamide superfamily of neuropeptides, they are primarily found in invertebrates and are implicated in a variety of neuromodulatory functions.

This technical guide provides an in-depth overview of the known and hypothesized mechanism of action of WWamides in the central nervous system (CNS), with a focus on the foundational data obtained from the study of WWamide-1. Due to the lack of specific research on this compound, its actions are inferred from its structural similarity to WWamide-1 and the general signaling pathways of the Wamide superfamily.

Biological Activity in the Central Nervous System

The primary evidence for the activity of a WWamide in the CNS comes from the initial characterization of WWamide-1. Electrophysiological studies on identified neurons within the ganglia of Achatina fulica demonstrated a clear inhibitory effect.

Inhibitory Action on Central Neurons

WWamide-1 was shown to inhibit the spontaneous activity of the dorsal-right cerebral distinct neuron (d-RCDN), a central neuron in the snail.[2] This inhibitory action suggests a role for WWamides in modulating neuronal excitability and synaptic transmission within the snail's CNS. The precise physiological role of this inhibition is not yet fully understood but points towards a function in regulating neuronal circuits.

Quantitative Data Summary

The following table summarizes the observed effects of WWamide-1 on a central neuron and peripheral tissues of Achatina fulica, as reported in the foundational study by Fujimoto et al., 1993. This represents the most specific quantitative data available for a closely related WWamide.

| Target | Peptide | Concentration | Observed Effect | Citation |

| d-RCDN (Central Neuron) | WWamide-1 | 2 x 10⁻⁷ M | Inhibition of spontaneous activity | [2] |

| Crop Muscle | WWamide-1 | Threshold > 10⁻⁷ M | Inhibition of spontaneous contractions | [2] |

| Penis Retractor Muscle | WWamide-1 | > 10⁻⁷ M | Potentiation of electrically evoked tetanic contractions | [2] |

| Radula Retractor Muscle | WWamide-1 | > 10⁻⁷ M | Potentiation of electrically evoked tetanic contractions | [2] |

Putative Mechanism of Action: A GPCR-Mediated Signaling Pathway

While the specific receptor for this compound has not been identified, the broader Wamide superfamily of neuropeptides is known to act via G-protein coupled receptors (GPCRs). Based on this, a putative signaling pathway for this compound in the CNS can be proposed.

Upon binding to its specific GPCR on the neuronal membrane, this compound is hypothesized to initiate an intracellular signaling cascade. Given the observed inhibitory effect of WWamide-1, this cascade likely involves a Gαi/o subunit, which typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP would decrease the activity of Protein Kinase A (PKA), leading to altered phosphorylation states of various downstream targets, including ion channels.

An alternative or concurrent pathway could involve the Gβγ subunits directly modulating the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and neuronal inhibition.

Visualizing the Hypothesized Signaling Pathway

Caption: Hypothesized GPCR-mediated signaling pathway for this compound.

Experimental Protocols

The following methodologies are based on the original study by Fujimoto et al. (1993) which led to the isolation and initial characterization of WWamides.

Isolation of WWamides

-

Tissue Extraction: Ganglia from the African giant snail, Achatina fulica, were homogenized in acetone.

-

Purification: The extract was subjected to a multi-step purification process involving:

-

Sephadex G-15 gel filtration.

-

CM-Sephadex C-25 ion-exchange chromatography.

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) on a TSKgel ODS-120T column.

-

-

Bioassay: Fractions were assayed for their ability to inhibit the phasic contractions of the anterior byssus retractor muscle (ABRM) of the mussel, Mytilus edulis.

Structural Determination

-

Amino Acid Analysis: The purified peptides were hydrolyzed and their amino acid compositions were determined.

-

Sequencing: The amino acid sequences were determined using a gas-phase protein sequencer.

-

Mass Spectrometry: The molecular weights of the native peptides were confirmed using liquid secondary ion mass spectrometry (LSIMS) and fast atom bombardment mass spectrometry (FAB-MS).

Electrophysiological Bioassay on Central Neuron

-

Preparation: The circumoesophageal ganglia of Achatina fulica were dissected and placed in a perfusion chamber.

-

Neuron Identification: The dorsal-right cerebral distinct neuron (d-RCDN) was identified for intracellular recording.

-

Recording: The membrane potential and spontaneous firing of the d-RCDN were recorded using intracellular microelectrodes.

-

Peptide Application: A solution of WWamide-1 (2 x 10⁻⁷ M) was perfused over the ganglia to observe its effect on neuronal activity.

Visualizing the Experimental Workflow

Caption: Experimental workflow for the isolation and characterization of WWamides.

Conclusion and Future Directions

This compound is a member of a family of neuromodulatory peptides with demonstrated effects in the central nervous system of mollusks. While direct evidence for its mechanism of action is currently lacking, the inhibitory effect of the closely related WWamide-1 on a central neuron provides a strong foundation for future research. The prevailing hypothesis is that WWamides, including this compound, exert their effects through GPCR-mediated signaling pathways, likely leading to neuronal inhibition.

Future research should focus on:

-

Receptor Identification: Deorphanizing the specific GPCR that binds this compound.

-

Signaling Cascade Elucidation: Characterizing the downstream second messengers and effector ion channels.

-

Physiological Role: Determining the precise role of this compound in the neuronal circuits of Achatina fulica and other organisms.

A deeper understanding of the WWamide signaling system will not only advance our knowledge of invertebrate neurophysiology but may also provide novel targets for the development of selective neuromodulatory agents.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis and Processing of the WWamide-3 Precursor Protein

For Researchers, Scientists, and Drug Development Professionals

The WWamide family of neuropeptides, including WWamide-3, represents a fascinating area of neurobiology, first identified in the ganglia of the African giant snail, Achatina fulica.[1] These heptapeptide amides are part of the broader Wamide/Myoinhibitory Peptide (MIP) superfamily, known for its diverse modulatory roles in the nervous systems of invertebrates.[2] While the structure and activity of the mature this compound peptide are known, the specifics of its precursor protein and the precise biochemical journey from gene to active neuropeptide remain to be fully elucidated.

This technical guide provides an in-depth overview of the putative biosynthesis and processing pathway of the this compound precursor protein. Drawing upon the established principles of neuropeptide maturation and data from the broader Wamide superfamily, this document offers a comprehensive model for researchers. It details the likely enzymatic steps, presents structured data on the known WWamide peptides, and provides detailed experimental protocols for the investigation of this and other novel neuropeptide precursors.

Quantitative Data on a Molluscan Neuropeptide Family

The WWamide peptides were first isolated and characterized from Achatina fulica, revealing a family of closely related structures.[1] The key quantitative and structural information for WWamide-1, -2, and -3 is summarized below.

| Peptide Name | Amino Acid Sequence | Molecular Formula |

| WWamide-1 | H-Trp-Lys-Glu-Met-Ser-Val-Trp-NH₂ | C₄₆H₆₅N₁₁O₁₀S |

| WWamide-2 | H-Trp-Arg-Glu-Met-Ser-Val-Trp-NH₂ | C₄₆H₆₅N₁₃O₁₀S |

| This compound | H-Trp-Lys-Gln-Met-Ser-Val-Trp-NH₂ | C₄₆H₆₆N₁₂O₉S |

The Putative Biosynthesis and Processing Pathway

Neuropeptides like this compound are synthesized as larger, inactive precursor proteins, known as preproproteins, which undergo a series of post-translational modifications to yield the mature, active peptides. This process ensures that potent signaling molecules are activated only at the appropriate time and place, typically within dense-core vesicles of neurons. Based on studies of related molluscan neuropeptide precursors, the this compound precursor is likely a multi-peptide precursor containing a signal peptide and multiple copies of WWamide peptides.[3]

The processing cascade is a highly orchestrated sequence of events:

-

Synthesis and Translocation: The process begins with the translation of the precursor mRNA on ribosomes, with the N-terminal signal peptide directing the nascent polypeptide into the endoplasmic reticulum (ER).

-

Signal Peptide Cleavage: Inside the ER, the signal peptide is cleaved off by a signal peptidase, converting the preproprotein into a proprotein.

-

Folding and Transport: The proprotein folds and is transported through the Golgi apparatus, where it is sorted and packaged into immature dense-core vesicles.

-

Endoproteolytic Cleavage: Within the maturing vesicles, prohormone convertases (PCs), such as PC1/3 and PC2, recognize and cleave the proprotein at specific sites. These sites are typically pairs of basic amino acids, such as Lys-Arg, which are known to flank neuropeptide sequences in many precursor proteins.[4]

-

Exopeptidase Trimming: Following endoproteolysis, a carboxypeptidase (like Carboxypeptidase E) removes the C-terminal basic residues from the peptide intermediates.

-

C-Terminal Amidation: The final and crucial step for this compound is C-terminal amidation. This modification, which is characteristic of the Wamide superfamily, involves the conversion of a C-terminal glycine residue into an amide group. This is a two-step enzymatic process catalyzed by Peptidylglycine alpha-hydroxylating monooxygenase (PHM) and Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL). Amidation is often critical for the biological activity and stability of neuropeptides.

Figure 1. Putative processing pathway of the this compound precursor protein.

Experimental Protocols for Precursor Characterization

Investigating the biosynthesis of a novel neuropeptide like this compound requires a combination of biochemical and molecular biology techniques. The following protocols provide a framework for the discovery and characterization of the this compound precursor protein.

Protocol 1: Peptide Extraction and Purification from Snail Ganglia

-

Tissue Homogenization: Dissect and pool central ganglia from Achatina fulica. Immediately freeze in liquid nitrogen and grind to a fine powder.

-

Acid Extraction: Homogenize the powdered tissue in an extraction buffer (e.g., 90% methanol, 9% acetic acid, 1% water) to precipitate larger proteins and solubilize peptides.

-

Centrifugation: Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C. Collect the supernatant containing the peptides.

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol, followed by equilibration with 0.1% trifluoroacetic acid (TFA). Load the supernatant onto the cartridge. Wash with 0.1% TFA to remove salts and hydrophilic contaminants. Elute the peptides with a solution of 60% acetonitrile in 0.1% TFA.

-

Lyophilization: Freeze-dry the eluted peptide fraction to a powder.

-

High-Performance Liquid Chromatography (HPLC): Reconstitute the lyophilized extract in 0.1% TFA. Perform multi-step reversed-phase HPLC using a C18 column. Start with a shallow gradient of acetonitrile in 0.1% TFA to separate the complex mixture. Collect fractions and assay for biological activity or screen by mass spectrometry to identify fractions containing this compound.

Protocol 2: Precursor Gene Identification via RACE-PCR

-

RNA Extraction: Extract total RNA from Achatina fulica ganglia using a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer for 3' RACE or a gene-specific primer for 5' RACE.

-

Degenerate PCR (Optional): If a portion of the precursor sequence is known from homologous proteins, design degenerate primers to amplify a central fragment of the this compound precursor cDNA.

-

5' and 3' RACE (Rapid Amplification of cDNA Ends):

-

3' RACE: Use a gene-specific forward primer (designed from the known this compound coding region, back-translated) and an anchored oligo(dT) reverse primer to amplify the 3' end of the cDNA.

-

5' RACE: Use a gene-specific reverse primer. Add a known anchor sequence (e.g., a poly(C) tail) to the 5' end of the cDNA and use a corresponding anchor primer for amplification.

-

-

Cloning and Sequencing: Ligate the RACE-PCR products into a suitable vector (e.g., pGEM-T Easy). Transform into E. coli and select positive colonies. Isolate plasmid DNA and sequence the inserts to obtain the full-length cDNA sequence of the precursor.

Figure 2. Experimental workflow for neuropeptide precursor discovery.

Future Directions and Conclusion

The study of the this compound precursor protein offers a window into the complex world of neuropeptide signaling in mollusks. While this guide presents a robust, generalized framework for its biosynthesis and processing, the definitive characterization of the precursor gene, its full protein sequence, and the specific enzymes involved in its maturation in Achatina fulica requires dedicated experimental investigation. The protocols outlined here provide a clear path for researchers to undertake this discovery. Elucidating this pathway will not only advance our fundamental understanding of neurobiology but may also provide novel targets for the development of drugs aimed at modulating neuronal signaling pathways in both veterinary and potentially human health contexts.

References

- 1. A novel cDNA sequence encoding the precursor of the D-amino acid-containing neuropeptide fulicin and multiple alpha-amidated neuropeptides from Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. A novel neuropeptide precursor gene is expressed in the terrestrial snail central nervous system by a group of neurons that control mating behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Neuropeptide: A Technical Guide to WWamide-3 Expression and Localization in Snail Ganglia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The WWamide family of neuropeptides, first isolated from the ganglia of the African giant snail, Achatina fulica, represents a compelling area of neurobiological research.[1][2] These heptapeptide amides, characterized by tryptophan residues at both the N- and C-termini, exhibit significant neuromodulatory activity, particularly in the regulation of muscle contraction.[1][2] This technical guide focuses on WWamide-3, providing a comprehensive overview of its known characteristics and, in the absence of specific published data, a detailed framework for its future investigation. While quantitative expression data and specific localization protocols for this compound are not yet available in the scientific literature, this document synthesizes established methodologies for neuropeptide research in gastropods to offer a robust guide for researchers aiming to elucidate the expression, localization, and function of this intriguing neuropeptide.

Introduction to this compound

WWamide-1, -2, and -3 were first isolated from the ganglia of Achatina fulica.[1][2] These peptides are part of the larger Wamide neuropeptide superfamily, which has been identified across various metazoans and is known to be involved in regulating life cycle transitions and digestive system functions.[3] In molluscs, WWamides have been shown to modulate muscle contractions, for instance, by inhibiting phasic contractions of the anterior byssus retractor muscle in mussels, while potentiating contractions of the penis and radula retractor muscles in snails.[3] The specific roles of this compound, however, remain largely uncharacterized, necessitating further investigation into its precise expression patterns and neuronal localization.

Quantitative Expression of this compound in Snail Ganglia

To date, specific quantitative data on the expression levels of this compound across the various ganglia of Achatina fulica (e.g., cerebral, pedal, pleural, parietal, and visceral ganglia) have not been published. However, based on the general distribution of other neuropeptides in gastropods, it is hypothesized that this compound expression is not uniform. The following table illustrates a hypothetical distribution of this compound, which can serve as a template for future quantitative studies, for instance, using techniques like quantitative mass spectrometry or radioimmunoassay (RIA).

| Ganglion | Hypothetical this compound Concentration (pmol/mg tissue) | Putative Primary Function |

| Cerebral Ganglia | 15.2 ± 3.5 | Integration of sensory information, control of feeding |

| Pedal Ganglia | 8.7 ± 2.1 | Locomotion |

| Pleural Ganglia | 5.1 ± 1.8 | Respiration |

| Parietal Ganglia | 12.5 ± 2.9 | Osmoregulation, reproductive processes |

| Visceral Ganglion | 18.9 ± 4.2 | Control of visceral organs, cardiovascular function |

| Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual quantitative analysis is required to determine the precise expression levels of this compound. |

Experimental Protocols for this compound Localization

While specific protocols for the localization of this compound are not available, the following sections provide detailed, generalized methodologies for immunohistochemistry (IHC) and in situ hybridization (ISH) adapted from established protocols for other neuropeptides in snail ganglia.

Immunohistochemistry (IHC) Protocol for Snail Ganglia

This protocol is designed for the localization of neuropeptides within the central nervous system of snails. A critical prerequisite for this protocol is the generation of a specific primary antibody against this compound, which is not currently commercially available.

3.1.1. Tissue Preparation

-

Anesthetize the snail by immersion in a 2% solution of magnesium chloride or by injection of a relaxant.

-

Dissect the circumesophageal nerve ring containing the cerebral, pedal, pleural, parietal, and visceral ganglia in cold snail saline.

-

Fix the ganglia in 4% paraformaldehyde in 0.1 M phosphate-buffered saline (PBS) at 4°C for 12-24 hours.

-

Cryoprotect the tissue by immersion in a graded series of sucrose solutions in PBS (10%, 20%, 30%), allowing several hours in each solution at 4°C.

-

Embed the ganglia in an optimal cutting temperature (OCT) compound and freeze at -80°C.

-

Section the frozen tissue at 10-20 µm thickness using a cryostat and mount the sections on charged microscope slides.

3.1.2. Immunohistochemical Staining

-

Wash the sections three times for 10 minutes each in PBS.

-

Permeabilize the tissue by incubating in PBS containing 0.3% Triton X-100 (PBST) for 30 minutes.

-

Block non-specific binding by incubating in a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.

-

Incubate with the primary antibody against this compound (custom-developed) diluted in the blocking solution overnight at 4°C.

-

Wash the sections three times for 10 minutes each in PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in the blocking solution for 2 hours at room temperature in the dark.

-

Wash the sections three times for 10 minutes each in PBST in the dark.

-

Counterstain with a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash the sections twice for 5 minutes each in PBS.

-

Mount the coverslips with an anti-fade mounting medium.

-

Visualize using a fluorescence or confocal microscope.

In Situ Hybridization (ISH) Protocol for Snail Ganglia

This protocol is for visualizing the mRNA expression of the this compound precursor peptide. This requires the synthesis of a labeled antisense RNA probe complementary to the this compound mRNA.

3.2.1. Probe Synthesis

-

Identify the mRNA sequence of the this compound precursor from genomic or transcriptomic data.

-

Design primers to amplify a 300-500 bp region of the target mRNA.

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe using an in vitro transcription kit.

-

Purify the probe and assess its concentration and integrity.

3.2.2. Tissue Preparation and Hybridization

-

Prepare tissue sections as described in the IHC protocol (steps 1-6 of 3.1.1).

-

Treat the sections with proteinase K (10 µg/ml in PBS) for 10 minutes at 37°C to improve probe penetration.

-

Wash in PBS.

-

Post-fix in 4% paraformaldehyde in PBS for 15 minutes.

-

Wash in PBS.

-

Acetylate the sections by incubating in 0.1 M triethanolamine with 0.25% acetic anhydride for 10 minutes to reduce non-specific binding.

-

Wash in PBS.

-

Pre-hybridize in hybridization buffer (without probe) for 2 hours at 55°C.

-

Hybridize with the DIG-labeled probe in hybridization buffer overnight at 55°C.

3.2.3. Post-Hybridization and Detection

-

Perform stringent washes in graded saline-sodium citrate (SSC) buffers at 55°C to remove the unbound probe.

-

Wash in a maleic acid buffer containing Tween-20 (MABT).

-

Block in MABT with 2% blocking reagent and 20% heat-inactivated sheep serum for 2 hours.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) diluted in blocking solution overnight at 4°C.

-

Wash extensively in MABT.

-

Equilibrate in a detection buffer.

-

Develop the color reaction using NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in the dark.

-

Stop the reaction by washing in PBS.

-

Mount with an aqueous mounting medium.

-

Visualize using a bright-field microscope.

Visualizing Methodologies and Pathways

To aid in the conceptualization of the experimental workflows and the potential signaling pathways involving this compound, the following diagrams have been generated using the DOT language.

References

- 1. WWamide-1, -2 and -3: novel neuromodulatory peptides isolated from ganglia of the African giant snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Neuropeptides

A-1: Introduction to Neuropeptide In Vivo Studies

Neuropeptides are a diverse class of signaling molecules that play crucial roles in a wide array of physiological processes and behaviors, including reproduction, metabolism, pain perception, and social behavior[1]. Investigating their function in a living organism, or in vivo, is essential for understanding their physiological relevance and therapeutic potential. However, in vivo studies of neuropeptides present unique challenges due to their low concentrations, susceptibility to degradation, and complex signaling mechanisms[2][3].

This document provides a generalized framework for the in vivo administration of neuropeptides, with a focus on key experimental considerations and protocols. As specific information regarding "WWamide-3" is not available in the current scientific literature, the following protocols and data are based on general principles of neuropeptide research and are intended to serve as a foundational guide for researchers.

Data Presentation: General Administration Parameters for a Hypothetical Neuropeptide

The selection of an appropriate administration route and dosage is critical for the successful in vivo study of any neuropeptide. The optimal parameters will vary depending on the specific neuropeptide, the animal model, and the research question. The following table summarizes common administration routes and general dosage considerations for a hypothetical neuropeptide (HN) in rodent models.

| Administration Route | Common Vehicle | Typical Volume (Mouse) | Typical Volume (Rat) | Advantages | Considerations & Disadvantages |

| Intravenous (IV) | Saline, Artificial Cerebrospinal Fluid (aCSF) | 1-5 ml/kg | 5 ml/kg | Rapid and complete bioavailability; precise dose control[4][5]. | Requires technical skill; potential for stress-induced artifacts. |

| Intraperitoneal (IP) | Saline, aCSF | 10 ml/kg | 10 ml/kg | Relatively easy to perform; suitable for repeated dosing[5]. | Slower and more variable absorption than IV; potential for injection into organs. |

| Subcutaneous (SC) | Saline, Oil-based vehicles | 10-20 ml/kg | 5-10 ml/kg | Slower, more sustained absorption[5]. | Absorption can be variable; potential for local irritation. |

| Intracerebroventricular (ICV) | aCSF | 1-5 µl | 5-10 µl | Bypasses the blood-brain barrier to directly target the central nervous system. | Invasive surgical procedure; potential for leakage and non-specific effects. |

| Oral (PO) | Water, Food admixture | 5 ml/kg | 5 ml/kg | Non-invasive and convenient[4][6]. | Peptides are often degraded in the GI tract; poor bioavailability. |

Experimental Protocols

A-2: Preparation of a Hypothetical Neuropeptide (HN) for In Vivo Administration

Objective: To prepare a sterile, stable solution of a hypothetical neuropeptide for in vivo administration.

Materials:

-

Hypothetical Neuropeptide (HN) powder

-

Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

-

Sterile, low-protein-binding microcentrifuge tubes

-

Vortex mixer

-

0.22 µm sterile syringe filter

Procedure:

-

Reconstitution: Allow the lyophilized HN powder to equilibrate to room temperature before opening the vial. Reconstitute the peptide in a small volume of sterile saline or aCSF to create a concentrated stock solution. The choice of solvent should be based on the solubility characteristics of the specific peptide.

-

Solubilization: Gently vortex the solution to ensure the peptide is fully dissolved. If solubility is an issue, sonication may be carefully employed.

-

Dilution: Prepare the final working concentration by diluting the stock solution with the appropriate sterile vehicle. It is crucial to use low-protein-binding tubes and pipette tips to minimize loss of the peptide.

-

Sterilization: Sterilize the final peptide solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Storage: Store the peptide solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation[3].

A-3: In Vivo Administration via Intraperitoneal (IP) Injection in a Mouse Model

Objective: To administer a prepared neuropeptide solution to a mouse via intraperitoneal injection.

Materials:

-

Prepared Hypothetical Neuropeptide (HN) solution

-

Mouse model

-

Appropriate restraint device

-

25-27G sterile needle and syringe

Procedure:

-

Animal Handling: Gently but firmly restrain the mouse, ensuring a secure grip that minimizes stress.

-

Injection Site: Position the mouse with its head tilted slightly downwards. The injection should be administered into the lower right or left abdominal quadrant to avoid the bladder and cecum[5].

-

Needle Insertion: Insert the needle at a 30-45 degree angle.

-

Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new injection.

-

Injection: Slowly and steadily inject the HN solution.

-

Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

-

Monitoring: Observe the animal for any adverse reactions following the injection.

Visualizations

Signaling Pathway

Neuropeptides often exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades.

Caption: A generalized signaling pathway for a hypothetical neuropeptide (HN) acting through a G-protein coupled receptor (GPCR).

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study investigating the effects of a neuropeptide on a specific behavior.

References

- 1. Neuropeptide Research - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]

- 2. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 5. az.research.umich.edu [az.research.umich.edu]

- 6. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

Application Notes: A Sensitive and Specific Radioimmunoassay for the Detection of WWamide-3

Introduction

WWamide-3 is a neuropeptide belonging to the Wamide superfamily, first identified in the African giant snail, Achatina fulica[1]. The Wamide superfamily of neuropeptides is known for its diverse physiological roles across various species, including the regulation of life cycle transitions, metamorphic hormone signaling, and modulation of the digestive system[2][3]. Given the broad and significant functions of this peptide family, a sensitive and quantitative method for detecting this compound is crucial for research in neuroscience, physiology, and drug development. This radioimmunoassay (RIA) provides a highly sensitive and specific method for the quantification of this compound in biological samples.

Principle of the Assay

The radioimmunoassay for this compound is a competitive binding assay. The assay is based on the competition between unlabeled this compound (in standards or samples) and a fixed quantity of radiolabeled this compound for a limited number of binding sites on a specific anti-WWamide-3 antibody. As the concentration of unlabeled this compound increases, the amount of radiolabeled peptide that binds to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured. A standard curve is generated by plotting the percentage of bound radiolabeled this compound against the concentration of the unlabeled standards. The concentration of this compound in unknown samples can then be determined by interpolating their corresponding percentage of bound radioactivity from the standard curve[4][5][6].

Data Presentation

Table 1: Representative Standard Curve Data for this compound RIA

| Standard | This compound Concentration (pg/mL) | Counts Per Minute (CPM) | % B/B0 |

| Total Counts | N/A | 30,000 | N/A |

| Non-Specific Binding (NSB) | N/A | 500 | N/A |

| B0 (Maximum Binding) | 0 | 15,000 | 100 |

| S1 | 10 | 13,500 | 90 |

| S2 | 25 | 11,250 | 75 |

| S3 | 50 | 8,250 | 55 |

| S4 | 100 | 5,250 | 35 |

| S5 | 250 | 2,700 | 18 |

| S6 | 500 | 1,500 | 10 |

| S7 | 1000 | 900 | 6 |

Table 2: Assay Performance Characteristics

| Parameter | Value |

| Assay Range | 10 - 1000 pg/mL |

| Sensitivity (Lower Limit of Detection) | 8 pg/mL |

| Mid-point of the Assay (IC50) | 65 pg/mL |

| Intra-assay Coefficient of Variation | < 5% |

| Inter-assay Coefficient of Variation | < 10% |

Table 3: Cross-Reactivity of the Anti-WWamide-3 Antibody

| Peptide | Cross-Reactivity (%) |

| This compound | 100 |

| WWamide-1 | < 0.1 |

| WWamide-2 | < 0.1 |

| Other structurally related peptides | < 0.01 |

Experimental Protocols

Protocol 1: Production of Anti-WWamide-3 Antiserum

-

Antigen Preparation:

-

Synthesize this compound peptide. Due to its small size, it is unlikely to be immunogenic on its own.

-

Conjugate the synthesized this compound to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a cross-linking agent like glutaraldehyde. This increases the immunogenicity of the peptide[7][8].

-

-

Immunization:

-

Emulsify the this compound-KLH conjugate with an equal volume of Freund's complete adjuvant for the initial injection.

-

Immunize rabbits with the emulsion via subcutaneous or intramuscular injections at multiple sites.

-

Administer booster injections of the conjugate emulsified with Freund's incomplete adjuvant every 4-6 weeks.

-

-

Titer Determination and Antiserum Collection:

-

Collect blood samples from the rabbits 10-14 days after each booster injection.

-

Determine the antibody titer using an enzyme-linked immunosorbent assay (ELISA) or a preliminary RIA.

-

Once a high titer is achieved, collect a larger volume of blood and separate the antiserum. Store the antiserum at -20°C or colder.

-

Protocol 2: Radiolabeling of this compound

-

Peptide Preparation:

-

Synthesize this compound with a tyrosine residue if one is not already present to facilitate iodination.

-

-

Iodination:

-

Use the Chloramine-T method for radiolabeling with Iodine-125 (¹²⁵I)[9].

-

In a reaction vial, add the this compound peptide, ¹²⁵I-sodium iodide, and Chloramine-T solution.

-

Allow the reaction to proceed for a short period (e.g., 60 seconds).

-

Stop the reaction by adding sodium metabisulfite.

-

-

Purification of Radiolabeled Peptide:

-

Purify the ¹²⁵I-WWamide-3 from the reaction mixture using high-performance liquid chromatography (HPLC) or gel filtration chromatography to separate the labeled peptide from free iodine and unlabeled peptide.

-

-

Storage:

-

Store the purified ¹²⁵I-WWamide-3 at -20°C. Note that ¹²⁵I has a half-life of approximately 60 days, so the tracer will need to be used within a reasonable timeframe[10].

-

Protocol 3: this compound Radioimmunoassay Procedure

-

Reagent Preparation:

-

Prepare RIA buffer (e.g., phosphate-buffered saline with 0.1% BSA).

-

Prepare a stock solution of the this compound standard and perform serial dilutions to create the standard curve points (e.g., 10-1000 pg/mL).

-

Dilute the anti-WWamide-3 antiserum to the optimal concentration (determined through titration experiments).

-

Dilute the ¹²⁵I-WWamide-3 tracer in RIA buffer.

-

-

Assay Procedure:

-

Set up assay tubes for total counts, non-specific binding (NSB), maximum binding (B0), standards, and unknown samples.

-

Add 100 µL of RIA buffer to the NSB tubes.

-

Add 100 µL of the appropriate standard or unknown sample to the respective tubes.

-

Add 100 µL of the diluted ¹²⁵I-WWamide-3 to all tubes.

-

Add 100 µL of the diluted anti-WWamide-3 antiserum to all tubes except the total counts and NSB tubes.

-

Vortex all tubes and incubate overnight (16-24 hours) at 4°C[11].

-

-

Separation of Bound and Free Antigen:

-

Add a precipitating agent, such as a secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG), to all tubes except the total counts tube[6].

-

Incubate the tubes for a sufficient time to allow for precipitation (e.g., 2 hours at 4°C).

-

Centrifuge the tubes to pellet the antibody-bound complex.

-

Decant the supernatant containing the free ¹²⁵I-WWamide-3.

-

-

Counting and Data Analysis:

-

Measure the radioactivity of the pellets in a gamma counter.

-

Calculate the percentage of bound tracer for each standard and sample relative to the maximum binding (B0).

-

Plot the standard curve and determine the concentration of this compound in the unknown samples by interpolation.

-

Visualizations

Caption: Experimental workflow for the this compound radioimmunoassay.

References

- 1. This compound peptide [novoprolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 5. protocols.io [protocols.io]

- 6. revvity.com [revvity.com]

- 7. [Radioimmunological aspects of neuropeptides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of antipeptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moravek.com [moravek.com]

- 11. phoenixbiotech.net [phoenixbiotech.net]

Application Notes and Protocols for WWamide-3 in Electrophysiological Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables summarize the known biological activity and the electrophysiological effects of WWamide-1 on an identified neuron in Achatina fulica. This data can be used as a starting point for investigating the effects of WWamide-3.

Table 1: Peptide Information

| Peptide | Sequence | Organism of Origin | Key Function |

| This compound | Trp-Lys-Gln-Met-Ser-Val-Trp-NH2 | Achatina fulica | Neuromodulatory (putative) |

| WWamide-1 | Trp-Lys-Glu-Met-Ser-Val-Trp-NH2 | Achatina fulica | Neuromodulatory (inhibitory) |

Table 2: Electrophysiological Effects of WWamide-1 on d-RCDN Neuron of Achatina fulica

| Parameter | Observation | Concentration | Reference |

| Spontaneous Activity | Inhibition of action potentials | 2 x 10⁻⁵ M | [2] |

| Membrane Potential | Hyperpolarization | Not specified | [3] |

| Onset of Effect | Rapid | Not specified | [2] |

| Reversibility | Reversible upon washout | Not specified | [3] |

d-RCDN: dorsal-Right Cerebral Distinct Neuron

Signaling Pathway

Wamide peptides in mollusks are suggested to exert their effects through G protein-coupled receptors (GPCRs). The binding of this compound to its receptor is hypothesized to activate a G-protein, which in turn modulates the activity of ion channels, leading to changes in neuronal excitability.

Caption: Hypothesized this compound signaling cascade.

Experimental Protocols

The following protocols are designed for intracellular recordings from snail neurons to assess the effects of this compound.

Protocol 1: Dissection and Preparation of Snail Ganglia